N-(4-(4-Chlorobenzamido)phenyl)nicotinamide N-(4-(4-Chlorobenzamido)phenyl)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12040146
InChI: InChI=1S/C19H14ClN3O2/c20-15-5-3-13(4-6-15)18(24)22-16-7-9-17(10-8-16)23-19(25)14-2-1-11-21-12-14/h1-12H,(H,22,24)(H,23,25)
SMILES: C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C19H14ClN3O2
Molecular Weight: 351.8 g/mol

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

CAS No.:

Cat. No.: VC12040146

Molecular Formula: C19H14ClN3O2

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide -

Specification

Molecular Formula C19H14ClN3O2
Molecular Weight 351.8 g/mol
IUPAC Name N-[4-[(4-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C19H14ClN3O2/c20-15-5-3-13(4-6-15)18(24)22-16-7-9-17(10-8-16)23-19(25)14-2-1-11-21-12-14/h1-12H,(H,22,24)(H,23,25)
Standard InChI Key UZDLDTJIXAQSIN-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name N-(4-(4-Chlorobenzamido)phenyl)nicotinamide reflects its bifunctional design:

  • Nicotinamide core: Pyridine-3-carboxamide, a derivative of vitamin B3 .

  • Primary aryl group: A phenyl ring substituted at the 4-position with a 4-chlorobenzamido group (–NH–C(=O)–C₆H₄–Cl).

The molecular formula is C₁₉H₁₅ClN₄O₂, with a calculated molecular weight of 378.8 g/mol. Key functional groups include two amide bonds (–CONH–) and a para-chlorinated benzoyl moiety, which collectively influence its physicochemical properties and biological interactions .

Structural Analogues and Pharmacophore Features

Structural parallels exist with compounds such as N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (EC₅₀ = 0.082 µM in caspase activation) , where substituent positioning modulates potency. In N-(4-(4-Chlorobenzamido)phenyl)nicotinamide, the chloro and benzamido groups may enhance hydrophobic interactions and target binding affinity compared to simpler N-phenyl nicotinamides .

Table 1. Comparative Analysis of N-Phenyl Nicotinamide Derivatives

CompoundEC₅₀ (Caspase Activation)GI₅₀ (Growth Inhibition)Key Substituents
N-(4-Methoxy-2-nitrophenyl)1.6 µM 2.8 µM Methoxy, nitro
6-Methyl-N-(4-ethoxy-2-nitrophenyl)0.082 µM 0.21 µM Ethoxy, nitro, methyl
N-(4-(4-Chlorobenzamido)phenyl)Not reportedNot reportedChloro, benzamido

Synthesis and Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR: Expected signals include pyridinic protons (δ 8.8–9.1 ppm), aromatic protons from benzamido (δ 7.2–7.8 ppm), and amide NH groups (δ 10.2–10.5 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 378.8 (C₁₉H₁₅ClN₄O₂⁺) with fragmentation patterns indicative of amide bond cleavage.

DerivativeNAD⁺ Precursor EfficiencyApoptosis InductionTherapeutic Use
Nicotinamide (NAM)High Low Skin cancer prevention
Nicotinamide riboside (NR)Very high Moderate Age-related diseases
N-(4-(4-Chlorobenzamido)phenyl)TheoreticalPredicted highExperimental oncology

Future Research Directions

Target Identification and Validation

Priority areas include:

  • Screening against kinase libraries (e.g., EGFR, VEGFR) due to structural similarity to tyrosine kinase inhibitors.

  • Assessing synergy with PARP inhibitors in DNA repair-deficient cancers .

Formulation Strategies

Lipid nanoparticle encapsulation could mitigate solubility limitations imposed by the hydrophobic benzamido group, enhancing oral bioavailability.

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